![molecular formula C11H17N3O B4181674 N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide
概要
説明
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a cyclobutanecarboxamide group
作用機序
Target of Action
CBKinase1_012280, also known as CBKinase1_024680 or N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide, is a kinase inhibitor that targets a variety of kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition can disrupt the phosphorylation of substrates by kinases, which can influence enzyme activity or alter a kinase’s interaction with its protein targets . The specific interaction of CBKinase1_012280 with its targets and the resulting changes are still under investigation.
Biochemical Pathways
CBKinase1_012280, as a kinase inhibitor, can affect various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolic pathways . By inhibiting kinase activity, CBKinase1_012280 can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADME) properties of CBKinase1_012280 are crucial for understanding its bioavailability and potential as a therapeutic agent . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is eliminated
Result of Action
The molecular and cellular effects of CBKinase1_012280’s action are likely to be diverse, given the wide range of processes that kinases are involved in . These effects could include changes in cell signaling, alterations in cell cycle progression, and impacts on cell metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_012280. These factors could include the cellular environment, the presence of other molecules, and physical conditions such as temperature and pH . Understanding how these environmental factors influence the action of CBKinase1_012280 could provide valuable insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of 3-(1H-imidazol-1-yl)propylamine through the reaction of imidazole with 3-bromopropylamine under basic conditions.
Cyclobutanecarboxamide Formation: The next step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide has several scientific research applications:
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)imidazole: A similar compound with an imidazole ring and a propylamine chain.
N-[3-(1H-imidazol-1-yl)propyl]-N’-(3-methoxyphenyl)ethanediamide: Another derivative with additional functional groups.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(10-3-1-4-10)13-5-2-7-14-8-6-12-9-14/h6,8-10H,1-5,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHLAFCVQQBNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


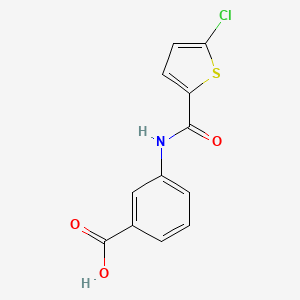

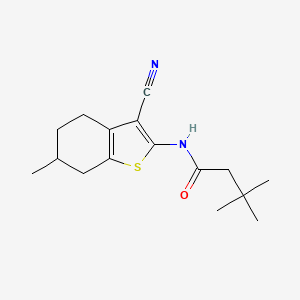
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![(4-Bromothiophen-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4181625.png)
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide](/img/structure/B4181638.png)
![ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4181639.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4181645.png)
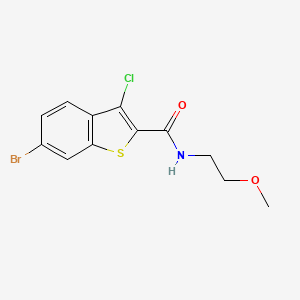
![2-(4-CHLORO-2-METHYLPHENOXY)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PROPANAMIDE](/img/structure/B4181651.png)
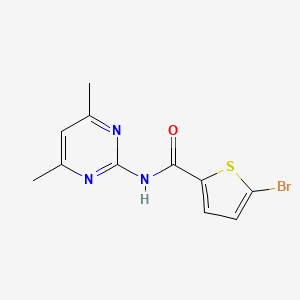
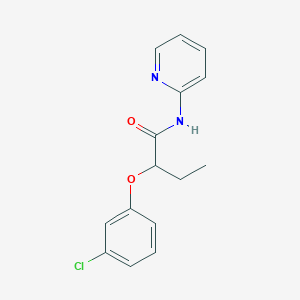

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)
